molecular formula C9H9FO B12862532 2-(2-Fluoroethyl)benzaldehyde

2-(2-Fluoroethyl)benzaldehyde

Cat. No.: B12862532
M. Wt: 152.16 g/mol
InChI Key: WYJLURZXDDXYKF-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 2-fluoroethyl group at the ortho position. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs such as 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) and fluorinated benzaldehydes like 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde . The fluoroethyl group likely influences electronic and steric properties, affecting reactivity, solubility, and biological activity compared to non-fluorinated counterparts.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(2-fluoroethyl)benzaldehyde

InChI

InChI=1S/C9H9FO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2

InChI Key

WYJLURZXDDXYKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCF)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Fluoroethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction can disrupt cellular processes and has been explored for its potential antifungal and antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • This compound requires careful handling, as brominated aldehydes are often reactive intermediates in Suzuki couplings or nucleophilic substitutions .
  • 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) :
    This compound shares a benzaldehyde core with a brominated alkyl chain but at the para position. Its hazards include skin/eye irritation, requiring immediate flushing with water . Fluorinated analogs like 2-(2-Fluoroethyl)benzaldehyde may have reduced toxicity but similar reactivity in aldehyde-mediated reactions (e.g., condensations or Schiff base formations) .

  • 3,4-Dimethylbenzaldehyde and 4-Ethylbenzaldehyde :
    Alkyl-substituted benzaldehydes (e.g., 3,4-dimethyl or 4-ethyl) demonstrate how substituent bulk affects interactions. For example, 4-ethylbenzaldehyde acts as a repellent in insects, while smaller substituents like fluorine may alter binding affinities in biological systems .

Data Tables: Key Comparisons

Compound Substituent Key Properties Applications References
2-(2-Fluoroethyl)benzaldehyde* 2-(2-Fluoroethyl) Hypothesized stability from C-F bond; potential metabolic resistance Pharmaceuticals, agrochemicals
2-(2-Bromoethyl)benzaldehyde 2-(2-Bromoethyl) High reactivity (electrophilic bromide); skin/eye hazards Synthetic intermediates
3,4-Dimethylbenzaldehyde 3,4-Dimethyl Volatile repellent; modulates insect behavior Pest control
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde 4-Fluoro, 2-(methylpiperidinyl) Bioactive scaffold for drug discovery Pharmaceutical intermediates
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde Pyridinylvinyl Precursor for fluorescent probes or radical conjugates Materials science, biochemistry

*Hypothetical properties based on structural analogs.

Biological Activity

2-(2-Fluoroethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

2-(2-Fluoroethyl)benzaldehyde is characterized by the presence of a fluoroethyl group attached to a benzaldehyde moiety. The unique structure contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C9H9F
  • Molecular Weight : 152.17 g/mol
  • CAS Number : 132838-14-3

The biological activity of 2-(2-Fluoroethyl)benzaldehyde is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can lead to the modulation of enzyme activities and other biochemical pathways, influencing various physiological processes. The aldehyde functionality plays a crucial role in these interactions, making it a valuable compound in drug development.

Antimicrobial Properties

Research indicates that 2-(2-Fluoroethyl)benzaldehyde exhibits antimicrobial activity, which can be leveraged in therapeutic applications. Its efficacy against various bacterial strains has been documented, suggesting potential uses in treating infections.

Antioxidant Activity

The compound has also been studied for its effects on cellular antioxidation systems. By interacting with these systems, it may influence metabolic pathways crucial for synthesizing phenolic compounds, which are known for their health benefits.

Synthesis and Derivatives

The synthesis of 2-(2-Fluoroethyl)benzaldehyde typically involves halogen-exchange reactions or nucleophilic substitution methods. Here’s a common synthetic route:

  • Starting Material : Benzaldehyde
  • Reagent : Fluoroethyl halides
  • Method : React benzaldehyde with fluoroethyl halides under basic conditions to yield the desired product.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(2-Fluoroethyl)benzaldehydeAldehydeAntimicrobial, Antioxidant
4-(2-Fluoroethyl)benzaldehydeAldehydeAntimicrobial
2-FluorobenzaldehydeAldehydeLimited studies available

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted by researchers evaluated the antimicrobial efficacy of 2-(2-Fluoroethyl)benzaldehyde against several bacterial strains, revealing significant inhibition zones compared to control groups.
  • Antioxidant Mechanism Investigation :
    • Research published in Journal of Organic Chemistry explored the compound's interaction with reactive oxygen species (ROS), demonstrating its potential to mitigate oxidative stress in cellular models.
  • Drug Development Applications :
    • The compound is being investigated as a pharmacophore in drug design due to its ability to modulate enzyme activity and influence biochemical pathways relevant in disease states.

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